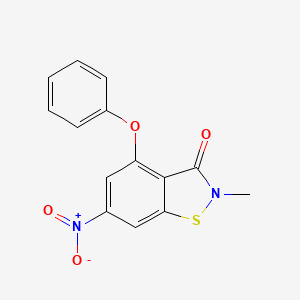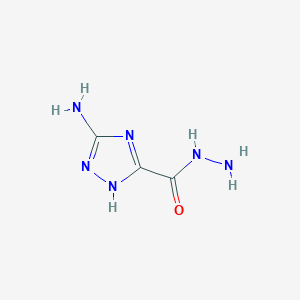![molecular formula C18H15N5O3S B11097283 3,6-Diamino-2-[(4-nitrophenyl)carbonyl]-4-(propan-2-yl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B11097283.png)
3,6-Diamino-2-[(4-nitrophenyl)carbonyl]-4-(propan-2-yl)thieno[2,3-b]pyridine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-DIAMINO-4-ISOPROPYL-2-(4-NITROBENZOYL)THIENO[2,3-B]PYRIDIN-5-YL CYANIDE is a complex organic compound with the molecular formula C18H16N4O3S. This compound belongs to the class of thienopyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 3,6-DIAMINO-4-ISOPROPYL-2-(4-NITROBENZOYL)THIENO[2,3-B]PYRIDIN-5-YL CYANIDE involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form different derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases.
Scientific Research Applications
3,6-DIAMINO-4-ISOPROPYL-2-(4-NITROBENZOYL)THIENO[2,3-B]PYRIDIN-5-YL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Some derivatives are being investigated for their potential as anti-cancer and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding site. The exact pathways involved depend on the specific biological system and the derivative of the compound being studied .
Comparison with Similar Compounds
Similar compounds to 3,6-DIAMINO-4-ISOPROPYL-2-(4-NITROBENZOYL)THIENO[2,3-B]PYRIDIN-5-YL CYANIDE include other thienopyridines and their derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. The uniqueness of 3,6-DIAMINO-4-ISOPROPYL-2-(4-NITROBENZOYL)THIENO[2,3-B]PYRIDIN-5-YL CYANIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H15N5O3S |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
3,6-diamino-2-(4-nitrobenzoyl)-4-propan-2-ylthieno[2,3-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C18H15N5O3S/c1-8(2)12-11(7-19)17(21)22-18-13(12)14(20)16(27-18)15(24)9-3-5-10(6-4-9)23(25)26/h3-6,8H,20H2,1-2H3,(H2,21,22) |
InChI Key |
QLPLTTIKOVMSCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=NC2=C1C(=C(S2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])N)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3-methylbenzamide](/img/structure/B11097205.png)
![1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl N-(2-phenylethyl)-N'-[3-(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B11097214.png)

![Carbamic acid, N-[1,1-bis(trifluoromethyl)ethyl]-, 2,4-dichloronaphth-1-yl ester](/img/structure/B11097223.png)
![2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B11097228.png)

![4-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-2-(pyridin-4-yl)quinazoline](/img/structure/B11097230.png)

![N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B11097244.png)

![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-phenoxy-5-(pyridin-3-yloxy)phenyl]acetamide](/img/structure/B11097249.png)
![N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B11097250.png)

![methyl 4-[({[(4E)-4-(furan-2-ylmethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11097289.png)
